![molecular formula C₂₀H₂₂O₆ B1140017 Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside CAS No. 56341-65-2](/img/structure/B1140017.png)
Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside
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Overview
Description
Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside (BBG) is an aromatic glycoside, which is a type of carbohydrate. BBG has a wide range of applications in scientific research and has been used to study the biochemical and physiological effects of a variety of compounds. BBG is a useful tool for studying the structure and function of biological molecules, as it can be used to synthesize a range of compounds and to study their interactions with other molecules.
Scientific Research Applications
Synthesis of Glycosyl Building Blocks
“Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside” is used in the synthesis of glycosyl building blocks . Acetalization and deacetalation are routine manipulations to protect and deprotect the 4- and 6-hydroxyl groups of glycosides in the synthesis of these building blocks .
Deprotection of Acetal/Ketal Groups
This compound can be used in the deprotection of acetal/ketal groups . Treatment of SnCl4 with various carbohydrates containing acetal/ketal groups led to deacetalization/deketalization products in almost quantitative yields .
Selective Cleavage of p-Methoxylbenzyl Groups
In substrates containing both acetal/ketal and p-methoxylbenzyl groups, the p-methoxylbenzyl group was selectively cleaved by the use of a catalytic amount of SnCl4, while the acetal/ketal groups remained .
Conversion to 4,6-OAc or 4-OH, 6-OAc Glycosides
4,6-benzylidene glycosides can be conveniently converted to 4,6-OAc or 4-OH, 6-OAc glycosides .
Chiral Building Block
“Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside” is used as a chiral building block . It plays an important role in the preparation of different sugars .
Pharmaceutical Research and Reagent
This compound is used as an intermediate in chemical and pharmaceutical research and reagent .
Mechanism of Action
Target of Action
Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside is a biochemical used in proteomics research
Mode of Action
It’s known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Biochemical Pathways
Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside is an important intermediate in the preparation of various sugars
Result of Action
As a biochemical used in proteomics research , it’s likely involved in the study of proteins, their structures, functions, and interactions.
Action Environment
It’s recommended to store the compound at -20° c , suggesting that temperature could play a role in its stability.
properties
IUPAC Name |
(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-MQFIESTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676259 |
Source
|
Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |
CAS RN |
56341-65-2 |
Source
|
Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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